molecular formula C15H10ClNO2S B2458462 Benzothiazol-2-ylmethyl 4-chlorobenzoate CAS No. 321979-49-1

Benzothiazol-2-ylmethyl 4-chlorobenzoate

Cat. No. B2458462
CAS RN: 321979-49-1
M. Wt: 303.76
InChI Key: IROUKFIZSHWVTG-UHFFFAOYSA-N
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Description

“Benzothiazol-2-ylmethyl 4-chlorobenzoate” is a chemical compound with the molecular formula C15H10ClNO2S . It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .


Molecular Structure Analysis

The molecular structure of “Benzothiazol-2-ylmethyl 4-chlorobenzoate” is characterized by a benzothiazole ring attached to a 4-chlorobenzoate group . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Antitumor Properties

Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, are recognized for their potent and selective antitumor activities. These compounds have been explored for their efficacy against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. A notable advancement in this area is the development of amino acid prodrugs to improve the solubility and pharmacokinetic profiles of these compounds, making them potential candidates for clinical evaluation (Bradshaw et al., 2002). Furthermore, Phortress, a lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated significant tumor growth inhibition in preclinical models, paving the way for its clinical trials (Bradshaw & Westwell, 2004).

Antiparasitic Activity

Benzothiazole derivatives have also shown promising in vitro antiparasitic properties. Certain compounds within this class have demonstrated activity against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings indicate the therapeutic potential of benzothiazoles in treating parasitic infections (Delmas et al., 2002).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting steel against corrosion in acidic environments, making them valuable for industrial applications. The research underscores the dual functionality of these inhibitors, which can be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016).

Synthetic Methodologies

Significant efforts have been dedicated to developing novel synthetic methodologies for benzothiazole derivatives. These efforts aim to improve the efficiency, selectivity, and environmental friendliness of synthetic processes, contributing to the advancement of green chemistry principles. Such research facilitates the exploration of benzothiazoles in various scientific and therapeutic contexts (Prajapati et al., 2014).

Environmental Presence and Exposure

Investigations into the environmental distribution and human exposure to benzotriazoles and benzothiazoles highlight the widespread use and potential health implications of these compounds. Their presence in various consumer products and the environment necessitates ongoing research into their safety and biological effects (Asimakopoulos et al., 2013).

Future Directions

The future directions in the research of benzothiazole derivatives include the development of green chemistry methods for their synthesis . This involves the use of environmentally friendly reagents and conditions, as well as the development of more efficient and selective synthetic methods .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROUKFIZSHWVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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